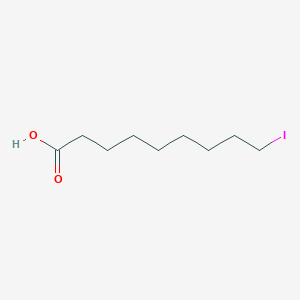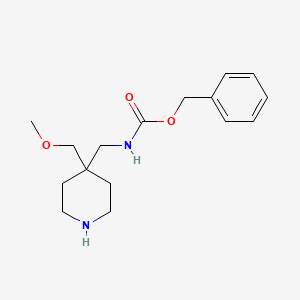![molecular formula C8H14FN B12984698 8-Fluoro-5-azaspiro[3.5]nonane](/img/structure/B12984698.png)
8-Fluoro-5-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-5-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes a fluorine atom and an azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-azaspiro[3.5]nonane typically involves the use of N-Boc-4-piperidone as a starting material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone. The azaspiro ketone intermediate is then reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol. Finally, 2 mol/L hydrochloric acid-ethyl acetate is used to remove the Boc group, resulting in the target product with a purity of 98% .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and high product purity, making it suitable for batch production .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-5-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted analogs .
Scientific Research Applications
8-Fluoro-5-azaspiro[3
Chemistry: Used as a building block for the synthesis of complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-azaspiro[3.5]nonane primarily involves the inhibition of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids, thereby modulating pain, inflammation, and other biological responses .
Comparison with Similar Compounds
- 7-Azaspiro[3.5]nonane
- 1-Oxa-8-azaspiro[4.5]decane
- 8,8-Difluoro-5-azaspiro[3.5]nonane
Comparison: 8-Fluoro-5-azaspiro[3.5]nonane is unique due to the presence of a fluorine atom, which imparts distinct chemical and biological properties. Compared to 7-Azaspiro[3.5]nonane and 1-Oxa-8-azaspiro[4.5]decane, the fluorinated compound exhibits superior potency as an FAAH inhibitor, making it a valuable candidate for further medicinal chemistry optimization .
Properties
Molecular Formula |
C8H14FN |
|---|---|
Molecular Weight |
143.20 g/mol |
IUPAC Name |
8-fluoro-5-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H14FN/c9-7-2-5-10-8(6-7)3-1-4-8/h7,10H,1-6H2 |
InChI Key |
DQALKTUSOQAVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(CCN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


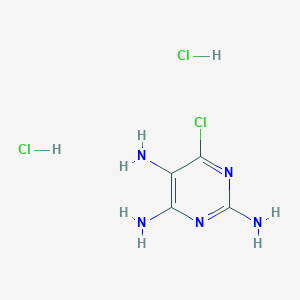
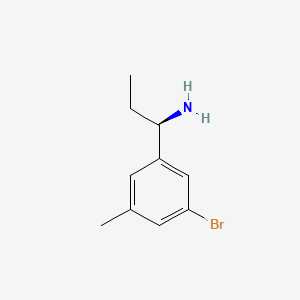


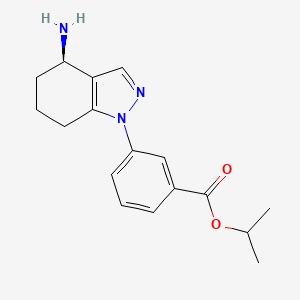
![Methyl 4-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12984637.png)
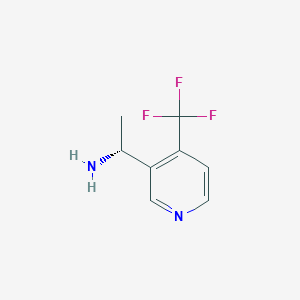
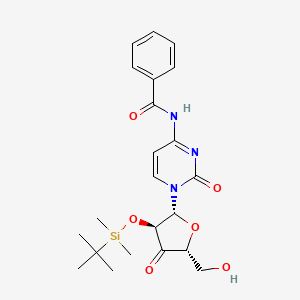
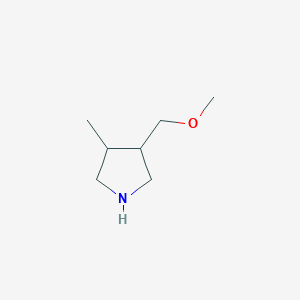
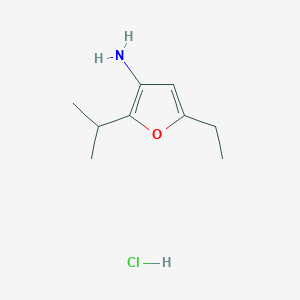
![tert-Butyl 5-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B12984679.png)
![Bicyclo[2.1.0]pentan-1-amine](/img/structure/B12984686.png)
